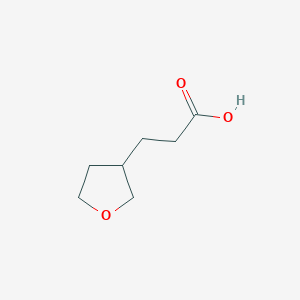

3-(Oxolan-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWHYOGIBXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320601-71-6 | |

| Record name | 3-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Oxolan-3-yl)propanoic Acid

DISCLAIMER: Following a comprehensive multi-source search for experimental data and established protocols for 3-(Oxolan-3-yl)propanoic acid (CAS 58073-43-3), it has been determined that specific, citable experimental values for its physicochemical properties (e.g., melting point, boiling point), detailed spectroscopic data (NMR, IR), and a validated, step-by-step synthesis protocol are not available in publicly accessible scientific literature or chemical databases. The following guide has been constructed by a senior application scientist, leveraging established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework and predictive insights for research professionals. All proposed methodologies are based on well-established, fundamental reactions.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a saturated five-membered oxacyclic (tetrahydrofuran, THF) ring. While not a widely commercialized compound, its structure represents a valuable scaffold for drug discovery and development.

The propanoic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its conjugation to pharmacophores or linkage to biological targets. The tetrahydrofuran ring is a key structural motif found in numerous FDA-approved pharmaceuticals.[1] It acts as a stable, non-planar, and polar bioisostere for other groups (like phenyl or cyclopentyl rings), often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles by disrupting planarity and introducing a hydrogen bond acceptor (the ether oxygen). The 3-substitution pattern, in particular, provides a distinct spatial vector for substituents compared to the more common 2-substituted THF derivatives.

This guide will provide a theoretical and practical framework for researchers aiming to synthesize, characterize, and utilize this compound as a strategic building block.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is not publicly available, the following properties can be reliably predicted based on its structure and comparison with analogous compounds like propanoic acid and substituted tetrahydrofurans.

Predicted Physicochemical Data

| Property | Predicted Value / Information | Rationale & Context |

| Molecular Formula | C₇H₁₂O₃ | Confirmed by structural analysis.[2][3] |

| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula.[2][3] |

| CAS Number | 58073-43-3 | Likely CAS identifier, though comprehensive data is not linked. |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Short-chain carboxylic acids are typically liquids or low-melting solids at room temperature.[4] |

| Boiling Point | >200 °C (likely with decomposition) | Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[5] Vacuum distillation would be required. |

| Solubility | Soluble in water, methanol, ethanol, DMSO, THF. Sparingly soluble in nonpolar solvents like hexanes. | The presence of both a carboxylic acid and an ether allows for hydrogen bonding with polar protic solvents. |

| pKa | ~4.5 - 5.0 | Similar to other aliphatic carboxylic acids. The THF ring's ether oxygen has a minor electron-withdrawing inductive effect, which may slightly lower the pKa compared to simple alkyl carboxylic acids. |

Predicted Spectroscopic Signature

A crucial aspect of validating the synthesis of a novel or sparsely documented compound is confirming its structure via spectroscopy. Based on established principles, the expected spectra are as follows:

-

¹H NMR (Proton NMR): The spectrum will be complex due to overlapping signals from the aliphatic chains and diastereotopic protons within the THF ring.

-

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.

-

~3.5-4.0 ppm (multiplet, 3H): Protons on carbons adjacent to the ether oxygen (-CH₂-O-CH-).

-

~2.3-2.6 ppm (multiplet, 3H): The alpha-protons to the carbonyl group (-CH₂-COOH) and the methine proton on the THF ring (-CH-CH₂-).

-

~1.6-2.2 ppm (multiplet, 4H): The remaining beta-protons on the propanoic chain and the THF ring.

-

-

¹³C NMR (Carbon NMR):

-

IR (Infrared) Spectroscopy:

-

2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. This is a highly characteristic band.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the saturated carboxylic acid carbonyl group.

-

~1100 cm⁻¹ (strong): C-O stretch associated with the tetrahydrofuran ether linkage.

-

Proposed Synthesis Route: Malonic Ester Synthesis

The most logical and versatile laboratory-scale synthesis of this compound is the malonic ester synthesis. This classical method allows for the formation of a carboxylic acid with two additional carbons from an alkyl halide.[2][7]

Reaction Scheme

Caption: Proposed malonic ester synthesis pathway.

Causality and Experimental Choices

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic base for malonic ester synthesis.[2] It is strong enough to deprotonate the acidic α-carbon of diethyl malonate, but using the same alkoxide as the ester prevents unwanted transesterification side reactions.

-

Starting Materials: Diethyl malonate is a commercially available and inexpensive C-3 synthon.[8] 3-Bromotetrahydrofuran or the corresponding tosylate would be the required electrophile. The tosylate is often a better leaving group and may be preferred.

-

Hydrolysis and Decarboxylation: The second step is a one-pot saponification (ester hydrolysis) followed by acidification and heating.[9] The initially formed di-acid is a β-keto acid analogue, which readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Detailed Experimental Protocol (Proposed)

CAUTION: This is a proposed protocol. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl (tetrahydrofuran-3-yl)malonate

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ.

-

Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add 3-bromotetrahydrofuran (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by pouring it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure diester intermediate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the purified diester from Step 1, add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis is complete (indicated by the formation of a single phase or TLC analysis).

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

Heat the acidified mixture to 100-110 °C to promote decarboxylation. CO₂ evolution will be observed. Maintain heating for 2-4 hours after gas evolution ceases.

-

Cool the solution and extract the final product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3-5x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude final product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the carboxylic acid group and the general stability of the THF ring.

Caption: Key reactivity and derivatization pathways.

-

Esterification: Standard Fischer esterification (alcohol, catalytic acid) or conversion to the more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides straightforward access to various esters.

-

Amidation: The most common reaction in medicinal chemistry. Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or via the acyl chloride intermediate yields the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 3-(oxolan-3-yl)propan-1-ol.

-

THF Ring Stability: The tetrahydrofuran ring is generally robust and stable under most synthetic conditions, including basic, oxidative, and mild acidic conditions. However, strong Lewis acids or Brønsted acids (e.g., HBr, BBr₃) at elevated temperatures can induce ring-opening.[10] This is generally an undesired side reaction unless specifically intended.

Applications in Research and Drug Development

The primary value of this compound is as a fragment and building block in discovery chemistry. Its utility stems from the strategic combination of its structural features:

-

Scaffold Hopping & Bioisosterism: It can be used to replace existing moieties in known active compounds to improve properties. For example, replacing a flexible hexyl-acid chain with this more rigid, polar structure could lock in a specific conformation and improve solubility.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties (low molecular weight, polarity, synthetic accessibility), it is an ideal fragment for screening against biological targets.

-

Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving away from flat, aromatic molecules ("flatland") to increase selectivity and find novel intellectual property. The sp³-rich, non-planar THF ring of this compound directly addresses this need.

Safety and Handling

-

Corrosivity: As a carboxylic acid, the compound is expected to be corrosive and cause skin and eye burns upon contact.

-

Irritation: Vapors may be irritating to the respiratory system.

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

References

-

Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. [Link]

-

Showing metabocard for Diethyl malonate (HMDB0029573). Human Metabolome Database. [Link]

-

Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

-

This compound (C7H12O3). PubChemLite. [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness Discussion Board. [Link]

-

3-(furan-3-yl)propanoic acid (C7H8O3). PubChemLite. [Link]

-

Can anyone help me prepare liquid CAS media for the detection of siderophores?. ResearchGate. [Link]

- Production of malonic acid.

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Propionic Acid. PubChem. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

-

Diethyl Malonate. PubChem. [Link]

-

Siderophore Detection assay. Protocols.io. [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility. Doc Brown's Chemistry. [Link]

-

Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. Nicole B. Bibel. [Link]

-

Ethyl Tetrahydrofuran-2-acetate. PubChem. [Link]

-

Use of Blue Agar CAS Assay for Siderophore Detection. PMC - NIH. [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

- Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.

Sources

- 1. Ethyl Tetrahydrofuran-2-acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl Tetrahydrofuran-2-acetate | C8H14O3 | CID 551345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 9. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]

- 10. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]

3-(Oxolan-3-yl)propanoic acid CAS number 320601-71-6

An In-Depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 320601-71-6), a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causal reasoning behind synthetic strategies, outlines robust analytical validation protocols, and contextualizes the molecule's utility within the broader landscape of pharmaceutical research, emphasizing the strategic importance of the oxolane (tetrahydrofuran) motif.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a saturated five-membered oxolane ring linked to a propanoic acid chain. This structure offers synthetic chemists two key points for modification: the carboxylic acid handle for amide bond formation, esterification, or reduction, and the ether linkage within the ring, which imparts specific conformational and solubility properties.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source / Method |

| CAS Number | 320601-71-6 | Chemical Abstracts Service[1] |

| Molecular Formula | C₇H₁₂O₃ | PubChem[2] |

| Molecular Weight | 144.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 144.07864 Da | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

| Appearance | Colorless to light yellow oil or solid (predicted) | General Physicochemical Principles |

| SMILES | O=C(O)CCC1COCC1 | BLD Pharm[1] |

Predicted values, such as XlogP, are computationally derived and serve as valuable initial estimates for properties like lipophilicity, which influences solubility and pharmacokinetic behavior.

Strategic Importance in Medicinal Chemistry & Drug Development

While this compound is not typically a final active pharmaceutical ingredient (API), its core structure—the oxolane ring—is a privileged scaffold in modern drug design. The strategic incorporation of this moiety can significantly enhance the pharmacological profile of a drug candidate.

Causality behind the Utility of the Oxolane Moiety:

-

Improved Solubility: The ether oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule compared to a carbocyclic analogue (e.g., cyclopentane). This is a critical factor for oral bioavailability and formulation.

-

Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more electron-rich aromatic or heterocyclic systems.

-

Vectorial Exit from Lipophilic Pockets: In enzyme inhibitor design, the polar ether group can provide a crucial interaction with solvent or polar residues at the edge of a hydrophobic binding pocket, helping to orient the molecule and improve binding affinity.

-

Conformational Rigidity: The five-membered ring structure reduces the number of rotatable bonds compared to an open alkyl chain, locking the substituent in a more defined spatial orientation. This can be key to optimizing interactions with a biological target.

A prime example of this strategy is seen in the development of potent HIV protease inhibitors like Darunavir (DRV) and Amprenavir (APV). These drugs incorporate a bis-tetrahydrofuranyl urethane, a ligand that fits snugly into the S2 binding pocket of the HIV protease enzyme, demonstrating the power of this scaffold in achieving high potency and favorable resistance profiles.[3] Therefore, this compound serves as a valuable building block for introducing this advantageous oxolane motif into novel drug candidates.

Synthesis and Manufacturing: A Representative Protocol

The synthesis of this compound is not widely documented in peer-reviewed literature, indicative of its status as a specialized, non-commodity chemical. However, a robust and logical synthesis can be designed based on well-established organic chemistry principles, such as the Michael addition.[4]

The following protocol is a representative, self-validating workflow designed for high yield and purity.

Logical Workflow for Synthesis and Purification

Caption: A validated, four-stage workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl 2-(oxolan-3-ylidene)acetate

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Ylide Formation: Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. Causality: This exothermic reaction forms the phosphorus ylide. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Stirring: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Ketone Addition: Cool the mixture back to 0°C and add oxolan-3-one (1.0 equivalent) dissolved in anhydrous THF dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.

Step 2: Catalytic Hydrogenation

-

Setup: Dissolve the crude ester from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution. Causality: Pd/C is a highly efficient and selective catalyst for the reduction of carbon-carbon double bonds in the presence of carbonyl groups like esters.

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is sufficient for small scale) while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-8 hours).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield ethyl 3-(oxolan-3-yl)propanoate.

Step 3 & 4: Saponification and Purification

-

Hydrolysis: Dissolve the crude ester from Step 2 in a 1:1 mixture of methanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to 50-60°C for 1-3 hours.[4]

-

Monitoring: Monitor the disappearance of the ester spot by TLC.

-

Acidification: After cooling to 0°C, slowly add 1M hydrochloric acid (HCl) until the pH of the solution is ~2-3. Causality: This protonates the carboxylate salt, precipitating or dissolving the desired carboxylic acid product.

-

Extraction: Extract the acidified mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved via silica gel chromatography.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is non-negotiable. The following analytical methods form a self-validating system, where each technique provides orthogonal (complementary) information.

Logical Flow for Analytical Validation

Sources

- 1. 320601-71-6|3-(Tetrahydrofuran-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 3-(Oxolan-3-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a valuable building block in medicinal chemistry and materials science, incorporating a saturated five-membered tetrahydrofuran (THF) ring linked to a propanoic acid side-chain. The synthesis of this molecule presents unique challenges, primarily centered on the controlled introduction of the C3-substituent and the inherent stability of the heterocyclic ring during synthetic transformations. This guide provides an in-depth analysis of two primary, field-proven synthetic strategies: a modern approach involving the reduction of a furan-based precursor, and a classical route utilizing malonic ester synthesis. Each strategy is evaluated for efficiency, scalability, and experimental practicality. Detailed, step-by-step protocols, mechanistic insights, and comparative data are provided to empower researchers in selecting and executing the optimal synthesis for their specific applications.

Introduction: Strategic Importance and Synthetic Challenges

The oxolane (tetrahydrofuran) motif is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its ability to act as a polar, aprotic, and hydrogen bond-accepting group. The specific regioisomer, this compound, offers a versatile platform for further chemical modification via its carboxylic acid handle, enabling its incorporation into larger, more complex molecular architectures.

The primary synthetic hurdles in accessing this target molecule are twofold:

-

Construction of the Carbon-Carbon Bond: Forming the C-C bond between the C3 position of the oxolane ring and the propanoic acid side chain requires robust and regioselective chemical methods.

-

Ring Integrity: The furan ring, a common precursor to tetrahydrofuran, is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening side reactions.[1][2] Therefore, synthetic steps must be chosen to preserve the integrity of the heterocyclic core.

This guide will dissect two divergent and effective strategies that address these challenges, providing a comprehensive playbook for the synthesis of this compound.

Synthetic Strategy I: The Furan Precursor Reduction Pathway

This modern and highly efficient strategy leverages readily available biomass-derived furan building blocks. The synthesis proceeds through a three-step sequence: formation of an unsaturated intermediate, selective reduction of the side chain, and finally, reduction of the aromatic furan ring to the target oxolane.

Figure 1: Overall workflow for the Furan Precursor Reduction Pathway.

Step 2.1: Knoevenagel Condensation to Synthesize 3-(Furan-3-yl)acrylic acid

Causality: The Knoevenagel condensation is an exemplary carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group, such as malonic acid.[3] The reaction is catalyzed by a weak base (e.g., pyridine), which facilitates the deprotonation of malonic acid. The resulting carbanion attacks the aldehyde carbonyl, and subsequent dehydration and decarboxylation yield the α,β-unsaturated carboxylic acid. This method is chosen for its high efficiency and operational simplicity.

Experimental Protocol:

-

To a stirred solution of pyridine (12 mL), add 3-furaldehyde (10.0 g) and malonic acid (15.0 g).[3]

-

Heat the reaction mixture with stirring at 80-90°C for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction solution into ice water and adjust the pH to be weakly acidic using 1 N hydrochloric acid, which protonates the carboxylate to precipitate the product.

-

Collect the precipitated crystals by filtration.

-

Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid to remove residual pyridine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from an ethyl acetate-hexane mixed solvent to yield pure 3-(3-furyl)acrylic acid.[3]

Step 2.2: Selective Hydrogenation of the Alkene Side Chain

Causality: The next step requires the reduction of the exocyclic carbon-carbon double bond to form 3-(Furan-3-yl)propanoic acid, without reducing the furan ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation. The palladium surface readily adsorbs and activates hydrogen gas, allowing for its stereospecific addition across the less sterically hindered and more reactive alkene double bond, while leaving the aromatic furan ring intact under standard temperature and pressure conditions.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 3-(Furan-3-yl)acrylic acid (10.0 g) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 5% w/w).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-(Furan-3-yl)propanoic acid.

Step 2.3: Reduction of the Furan Ring to Oxolane

Causality: This final step is the most critical. The reduction of the aromatic furan ring to a saturated tetrahydrofuran (oxolane) ring requires more forcing conditions than the alkene hydrogenation. Homogeneous or heterogeneous metal-catalyzed reductions are well-established for this purpose.[2][4] Rhodium and Ruthenium catalysts are particularly effective due to their high activity for hydrogenating aromatic systems.[4] The reaction typically requires elevated hydrogen pressure and temperature to overcome the aromatic stabilization energy of the furan ring.

Experimental Protocol:

-

Charge a high-pressure autoclave with 3-(Furan-3-yl)propanoic acid (5.0 g) and a solvent such as methanol or water (50 mL).

-

Add a hydrogenation catalyst, such as 5% Rhodium on Alumina (Rh/Al2O3) or 5% Ruthenium on Carbon (Ru/C) (0.25 g, 5% w/w).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 atm.

-

Heat the mixture to 80-120°C with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Synthetic Strategy II: The Malonic Ester Synthesis Pathway

This classical approach constructs the propanoic acid side chain onto a pre-existing tetrahydrofuran ring using the principles of the malonic ester synthesis.[5][6][7][8][9] This route is reliable but can be limited by the availability of the starting 3-halotetrahydrofuran and the potential for side reactions.

Figure 2: Workflow for the Malonic Ester Synthesis Pathway.

Causality: The malonic ester synthesis is a robust method for preparing substituted carboxylic acids from alkyl halides.[9] The key principle is the enhanced acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[8] A moderately strong base, such as sodium ethoxide, is sufficient to generate a stabilized enolate nucleophile. This enolate then displaces a halide in an SN2 reaction with an alkyl halide (in this case, 3-bromotetrahydrofuran). The final steps involve saponification (hydrolysis) of the two ester groups to a diacid, followed by thermal decarboxylation to lose one carboxyl group as CO2, yielding the desired product.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide (NaOEt). Alternatively, use commercially available sodium ethoxide.

-

Cool the NaOEt solution to 0°C and add diethyl malonate (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the alkyl halide.

-

Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and heat to reflux for 2-3 hours to hydrolyze the diester to the corresponding dicarboxylate salt.

-

Decarboxylation: Cool the mixture and carefully acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1. This protonates the dicarboxylate to form the unstable malonic acid derivative.

-

Gently heat the acidified mixture to 80-100°C. Vigorous evolution of CO2 gas will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.

-

Cool the solution and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified.

Data Summary and Comparison

| Step | Reagents | Typical Yield | Notes |

| Route 1: Step 2.1 | 3-Furaldehyde, Malonic Acid, Pyridine | 80-90%[3] | High-yielding, reliable condensation. |

| Route 1: Step 2.2 | 3-(Furan-3-yl)acrylic acid, H₂, Pd/C | >95% | Selective and clean reduction under mild conditions. |

| Route 1: Step 2.3 | 3-(Furan-3-yl)propanoic acid, H₂, Rh/Al₂O₃ | 70-85% | Requires high-pressure equipment. Catalyst choice is critical for efficiency. |

| Route 2: Full Sequence | Diethyl Malonate, NaOEt, 3-Bromo-THF | 50-65% | Overall yield for the one-pot multi-step process. Prone to dialkylation side products.[5] |

Purification and Characterization

Purification: The final product, this compound, is a polar molecule. Purification is typically achieved via:

-

Silica Gel Column Chromatography: Using a polar eluent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

-

Distillation: If the product is sufficiently volatile, vacuum distillation can be an effective purification method on a larger scale.

Characterization: Structural confirmation of the final product would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: Expect characteristic signals for the tetrahydrofuran ring protons, including a multiplet for the proton at the C3 position, and signals for the α- and β-protons of the propanoic acid chain. A broad singlet for the acidic proton of the carboxylic acid will also be present.

-

¹³C NMR: Signals corresponding to the four unique carbons of the THF ring and the three carbons of the propanoic acid chain, including the carbonyl carbon downfield (~170-180 ppm).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₇H₁₂O₃ (144.17 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1710 cm⁻¹ for the C=O stretch of the carbonyl group.

Conclusion

Both the furan precursor reduction pathway and the malonic ester synthesis route are viable methods for preparing this compound.

-

The Furan Precursor Pathway (Route 1) is generally superior in terms of overall yield and atom economy. It leverages modern catalytic methods and starts from readily accessible furan derivatives, which are increasingly sourced from renewable biomass. This route is highly recommended for both laboratory-scale and process chemistry applications.

-

The Malonic Ester Synthesis (Route 2) represents a classic, robust, but often lower-yielding alternative. Its primary utility lies in situations where the required high-pressure hydrogenation equipment for Route 1 is unavailable or when the starting 3-halotetrahydrofuran is readily accessible at a low cost.

For researchers in drug development and modern organic synthesis, the expertise to execute advanced catalytic hydrogenations makes the furan precursor pathway the more strategic and efficient choice for accessing this compound and its derivatives.

References

-

Zheng, Y., et al. (2015). An efficient chemoselective reduction of furan series unsaturated dinitriles. Molecules, 20(9), 15839-15850. Available at: [Link]

-

Van der Vlugt, J. I., et al. (2022). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 144(8), 3469-3475. Available at: [Link]

-

Nakagawa, Y., et al. (2016). Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen. ACS Catalysis, 6(11), 7589-7603. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

-

Van der Vlugt, J. I., et al. (2022). Brønsted Acid-Catalyzed Reduction of Furans. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 3(11), 15879-15888. Available at: [Link]

-

Kováč, J., et al. (1981). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the synthesis of 1,3,4-oxadiazoles. Collection of Czechoslovak Chemical Communications, 46(10), 2589-2595. Available at: [Link]

-

ChemBK. (2024). 3-(3-Furyl)acrylic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Heck reaction. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available at: [Link]

-

Leppänen, J., et al. (2013). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 21(1), 260-275. Available at: [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

Al-Masri, H., et al. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(11), 2908. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

-

PubChemLite. (n.d.). 3-(oxolan-2-ylformamido)propanoic acid. Available at: [Link]

- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Al-Abdullah, E. S., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2462. Available at: [Link]

-

Fadda, A. A., & El-Mekabaty, A. (2011). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Korean Chemical Society, 55(4), 643-649. Available at: [Link]

- Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.

-

Mickevičienė, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

3-(Oxolan-3-yl)propanoic acid structural information and formula C7H12O3

An In-depth Technical Guide on 3-(Oxolan-3-yl)propanoic acid (C7H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic carboxylic acid with the molecular formula C7H12O3, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural framework, which combines a tetrahydrofuran (oxolane) ring with a propanoic acid side chain, offers a unique combination of physicochemical properties. This guide provides a comprehensive overview of the structural details, synthesis, and potential applications of this molecule, with a particular emphasis on its utility as a scaffold in drug discovery and development. The content herein is curated to provide not only factual data but also practical insights into its experimental handling and strategic application.

Structural Information and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to leveraging its potential in research and development.

Molecular Structure and Stereochemistry

The IUPAC name for this compound is this compound.[1] Its structure consists of a five-membered saturated heterocycle, tetrahydrofuran (also known as oxolane), substituted at the 3-position with a propanoic acid chain. A critical feature of this molecule is the presence of a chiral center at the carbon atom where the propanoic acid group is attached to the oxolane ring. This gives rise to two possible enantiomers: (R)-3-(oxolan-3-yl)propanoic acid and (S)-3-(oxolan-3-yl)propanoic acid. The stereochemistry can significantly influence the biological activity of its derivatives, a crucial consideration in drug design.

Caption: 2D structure of this compound with the chiral center indicated by an asterisk.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, which are essential for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | PubChem[1] |

| Molecular Weight | 144.17 g/mol | ChemScene[2] |

| CAS Number | 320601-71-6 | Benchchem[3] |

| SMILES | C1COCC1CCC(=O)O | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[2] |

| Rotatable Bond Count | 2 | ChemScene[2] |

The low predicted XlogP value suggests that the compound is relatively hydrophilic, which can influence its solubility and pharmacokinetic profile.[1] The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological macromolecules.[2]

Synthesis and Methodologies

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield, and the need for stereochemical control.

General Synthetic Strategy

A common and effective approach involves the alkylation of a malonic ester derivative with a suitable tetrahydrofuran-containing electrophile, followed by hydrolysis and decarboxylation. This method is robust and allows for modifications to introduce diversity.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials: Diethyl malonate, sodium ethoxide, 3-bromotetrahydrofuran, ethanol, hydrochloric acid, diethyl ether, magnesium sulfate.

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude diethyl (oxolan-3-yl)malonate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (6 M) and heat to reflux. The progress of the decarboxylation can be monitored by the cessation of CO2 evolution.

-

Final Product Isolation and Purification: After cooling, extract the aqueous layer with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Relevance and Applications in Drug Development

The structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents.

As a Bioisosteric Scaffold

The tetrahydrofuran ring can serve as a bioisostere for other cyclic systems, such as cyclopentane or piperidine, offering a different pharmacokinetic profile while maintaining a similar spatial arrangement of functional groups. Its polarity can also enhance solubility and interaction with biological targets.

Utility in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can be used as starting points to build more potent and selective drug candidates. The carboxylic acid group provides a convenient handle for chemical elaboration and linking to other fragments.

Examples in Medicinal Chemistry

Derivatives of propanoic acid are prevalent in pharmaceuticals. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists.[4] While not a direct application of the title compound, this demonstrates the therapeutic potential of the propanoic acid moiety in combination with various cyclic scaffolds.

Caption: A conceptual diagram showing the potential role of a this compound derivative in modulating a cellular signaling pathway.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it an attractive scaffold for the development of novel molecules with therapeutic applications. Future research efforts will likely focus on the enantioselective synthesis of this compound and the exploration of its derivatives in various biological assays to unlock its full potential in drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-[5-(6-Aminopurin-9-yl)oxolan-2-yl]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(oxolan-2-ylformamido)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(oxolan-2-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1- azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. 3-Hydroxypropionic acid. Available at: [Link]

-

National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at: [Link]

-

PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. This compound|CAS 320601-71-6 [benchchem.com]

- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Biological Activities of 3-(Oxolan-3-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. This guide delves into the untapped potential of 3-(oxolan-3-yl)propanoic acid derivatives, a class of compounds at the intersection of two moieties with established pharmacological relevance: the propanoic acid backbone and the oxolane (tetrahydrofuran) ring. While direct and extensive research on this specific combination is nascent, this document serves as a forward-looking technical guide. By synthesizing data from structurally related compounds, we will project potential biological activities, outline robust synthetic and screening methodologies, and provide a framework to empower researchers to venture into this promising area of drug discovery. Our objective is to furnish a scientifically rigorous, yet creatively insightful, roadmap for the investigation of these intriguing molecules.

The Scientific Rationale: Hypothesizing Biological Potential

The this compound scaffold represents a compelling starting point for drug discovery due to the inherent properties of its constituent parts. The propanoic acid moiety is a well-established pharmacophore found in a multitude of approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[1]. The oxolane ring, a saturated five-membered cyclic ether, is also a privileged structure in medicinal chemistry, present in numerous FDA-approved pharmaceuticals, and is known to influence physicochemical properties such as solubility and metabolic stability[2][3].

Based on the known biological activities of related structural classes, we can hypothesize several potential therapeutic applications for this compound derivatives:

-

Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against both bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans[4][5][6][7]. The furan ring is structurally related to the oxolane ring, suggesting that oxolane-containing analogues could exhibit similar properties. The mechanism could involve disruption of microbial cell membranes or inhibition of essential enzymes.

-

Anticancer Activity: Numerous propanoic acid derivatives have been investigated for their anticancer properties[8][9]. For instance, certain thiazole-containing propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cell lines, potentially through the inhibition of enzymes like SIRT2 and EGFR[8][9]. The oxolane moiety can serve as a versatile scaffold to which various pharmacophores with known anticancer activity can be appended. Furthermore, derivatives of oleanolic acid, which contain a carboxylic acid function, have shown anti-tumor effects[10][11][12].

-

Enzyme Inhibition: The carboxylic acid group of the propanoic acid backbone is a key feature for interacting with the active sites of various enzymes. This is exemplified by NSAIDs, which inhibit cyclooxygenase (COX) enzymes[1]. It is plausible that this compound derivatives could be designed to target other enzymes, such as phospholipase A2 or angiotensin-converting enzyme (ACE), depending on the nature of the substituents on the oxolane and propanoic acid moieties[13][14]. The oxolane ring can provide a rigid scaffold to orient functional groups for optimal binding.

-

Metabolic Disorders: Propanoic acid derivatives have been explored for their potential in treating diabetes and obesity, with some compounds acting as agonists for peroxisome proliferator-activated receptors (PPARs).

The following sections will provide a practical framework for the synthesis and evaluation of these hypothesized biological activities.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of a library of this compound derivatives is a crucial first step in exploring their biological potential. A general and flexible synthetic approach is paramount.

Synthesis of the Core Scaffold: this compound

A plausible and efficient route to the core scaffold is outlined below. This multi-step synthesis provides a foundation for further derivatization.

Experimental Protocol: Synthesis of this compound

-

Step 1: Grignard Reaction with Tetrahydrofuran-3-carbaldehyde.

-

To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add a solution of bromoethane in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

-

Once the reaction is initiated, add a solution of tetrahydrofuran-3-carbaldehyde in anhydrous diethyl ether dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(oxolan-3-yl)ethanol.

-

-

Step 2: Oxidation to 3-(Oxolan-3-yl)ethanone.

-

To a solution of 1-(oxolan-3-yl)ethanol in dichloromethane, add pyridinium chlorochromate (PCC) portion-wise at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield 3-(oxolan-3-yl)ethanone.

-

-

Step 3: Wittig Reaction to form Ethyl 3-(Oxolan-3-yl)propenoate.

-

To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene, add a solution of 3-(oxolan-3-yl)ethanone in anhydrous toluene dropwise.

-

Heat the reaction mixture at reflux for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(oxolan-3-yl)propenoate.

-

-

Step 4: Hydrogenation and Hydrolysis to this compound.

-

To a solution of ethyl 3-(oxolan-3-yl)propenoate in ethanol, add 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, washing with ethanol.

-

To the filtrate, add a solution of sodium hydroxide in water.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2 with 1M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Derivatization Strategies

With the core scaffold in hand, a diverse library of derivatives can be generated by targeting the carboxylic acid moiety and by introducing substituents on the oxolane ring.

-

Amide and Ester Formation: The carboxylic acid can be readily converted to a wide range of amides and esters using standard coupling reagents such as EDC/HOBt or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for the introduction of a vast array of functional groups to probe structure-activity relationships (SAR).

-

Substitution on the Oxolane Ring: Introducing substituents on the oxolane ring can modulate the compound's lipophilicity, polarity, and steric profile. This can be achieved by starting with appropriately substituted tetrahydrofuran precursors.

Diagram: Synthetic Workflow for this compound Derivatives

Caption: A generalized synthetic pathway to the core scaffold and its subsequent derivatization.

Biological Evaluation: A Tiered Screening Approach

A systematic and tiered approach to biological screening is essential for efficiently identifying and characterizing the activities of novel this compound derivatives.

Primary Screening: Broad-Spectrum Activity Profiling

The initial screening phase should employ a panel of in vitro assays to rapidly assess a wide range of potential biological activities.

Experimental Protocol: Primary Antimicrobial Screening (Broth Microdilution Assay)

-

Preparation of Microbial Cultures: Grow bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) in appropriate broth media to mid-log phase.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microbial culture to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance at 600 nm.

-

Controls: Include positive controls (standard antibiotics) and negative controls (vehicle only) in each assay.

Experimental Protocol: Primary Anticancer Screening (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate cell culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Secondary Screening and Mechanism of Action Studies

Compounds that exhibit promising activity in the primary screens should be advanced to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.

Diagram: Tiered Biological Screening Workflow

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor activity of a 3-oxo derivative of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Oxolan-3-yl)propanoic acid literature review

An In-depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid

Introduction

This compound is a saturated heterocyclic compound featuring a central tetrahydrofuran (THF) ring substituted at the 3-position with a propanoic acid side chain. While specific research on this particular isomer is limited in publicly accessible literature, its structural motifs—the THF ring and the carboxylic acid functional group—are of significant interest in the fields of medicinal chemistry and materials science. The THF ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The propanoic acid moiety provides a versatile chemical handle for derivatization, enabling the synthesis of amides, esters, and other functional groups crucial for creating diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of this compound, grounded in established chemical principles. We will present its known and predicted physicochemical properties, propose a robust, multi-step synthesis based on analogous and well-documented chemical transformations, and explore its potential applications as a key building block for researchers in drug development and organic synthesis.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. While experimental data for this compound is sparse, we can consolidate information from chemical databases and predictive models to build a reliable profile.

Structural and Chemical Properties

The core data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.07864 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1COCC1CCC(=O)O | PubChem[1] |

| InChI Key | BDSWHYOGIBXFJX-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 (predicted 2) | PubChem[3], ChemScene[2] |

| Rotatable Bonds | 3 (predicted 2) | PubChem[3], ChemScene[2] |

Predicted Spectroscopic Data

For a novel or uncharacterized compound, predicting its spectroscopic signature is a critical exercise.

-

¹H-NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the THF ring. The protons alpha and beta to the carbonyl group will appear as triplets, and the methine proton on the THF ring will be a multiplet. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm).

-

¹³C-NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbons of the THF ring would appear in the aliphatic region, with the carbon bearing the side chain being distinct from the others.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 144.07864 Da.[1] Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, is available and can aid in identification.[1][4] For example, the [M+H]⁺ adduct is predicted to have a CCS of 130.3 Ų.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700-1725 cm⁻¹). A C-O stretch from the ether linkage in the THF ring will also be present (~1050-1150 cm⁻¹).

Part 2: Proposed Synthesis and Purification

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression from a cyclic ketone precursor to the final carboxylic acid product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Ethyl 3-(3-oxolan-3-yl)propanoate

This procedure is adapted from established methods for the synthesis of 3-(2-oxocyclopentyl)-propionic ester via an enamine intermediate, a reliable method for α-alkylation of ketones.[6]

Causality: The use of a morpholine-derived enamine is a classic Stork enamine synthesis approach. It serves to increase the nucleophilicity of the α-carbon of tetrahydrofuran-3-one, allowing it to act as a soft nucleophile in a conjugate (Michael) addition reaction with the electrophilic ethyl acrylate. p-Toluenesulfonic acid acts as a catalyst for enamine formation by protonating the ketone's carbonyl oxygen.

Materials:

-

Tetrahydrofuran-3-one

-

Morpholine (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

-

Ethyl acrylate (1.1 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add tetrahydrofuran-3-one (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and anhydrous toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine forms. Continue reflux until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the enamine is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, ethyl 3-(3-oxolan-3-yl)propanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Hydrolysis to this compound

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester intermediate to yield the final carboxylic acid.[7]

Causality: Sodium hydroxide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic workup to yield the neutral carboxylic acid, which is typically less soluble in water and can be extracted into an organic solvent.

Materials:

-

Ethyl 3-(3-oxolan-3-yl)propanoate (from Step 1)

-

Ethanol (EtOH)

-

10% aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude or purified ester in ethanol in a round-bottom flask.

-

Add the 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a small amount of ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 1M HCl. A precipitate may form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if it is a solid, or by chromatography if needed.

Part 3: Applications in Drug Discovery and Development

While not extensively studied itself, the structure of this compound makes it a valuable scaffold for creating novel chemical entities. Its utility stems from the combination of the THF ring and the carboxylic acid functional group.

Role as a Molecular Scaffold

The molecule can serve as a versatile building block, where the two key components can be modified or used for conjugation.

Sources

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 3-(oxolan-2-yl)propanoic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 7. mdpi.org [mdpi.org]

A Technical Guide to the Discovery and History of Substituted Propanoic Acids

Abstract: The substituted 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone of modern pharmacotherapy for pain and inflammation. This in-depth guide traces their historical development, from the initial search for a safer alternative to aspirin to the elucidation of their stereoselective pharmacology and the evolution of their industrial synthesis. We will explore the key scientific milestones, the causality behind experimental and developmental choices, and the technical protocols that underpin their production and evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this ubiquitous class of non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis: A Quest for a Better Aspirin

The story of substituted propanoic acids is inextricably linked to the search for a treatment for rheumatoid arthritis that could rival the efficacy of aspirin but with a superior safety profile. In the early 1950s, high doses of aspirin were a primary treatment, but its use was fraught with significant gastrointestinal side effects.[1]

Researchers at Boots Pure Drug Co. in England, led by pharmacologist Dr. Stewart Adams, were tasked with this challenge.[1] Joined by chemist Dr. John Nicholson, the team initially investigated salicylate derivatives, testing over 200 compounds without finding a superior candidate.[1] This exhaustive but ultimately fruitless effort prompted a strategic pivot. The research directive shifted toward exploring novel chemical scaffolds, leading them to investigate phenyl-propanoic acids in 1961.[2]